molecular formula C11H12N2O2 B14211031 Ethyl (benzylidenehydrazinylidene)acetate CAS No. 572907-02-9

Ethyl (benzylidenehydrazinylidene)acetate

Cat. No.: B14211031
CAS No.: 572907-02-9
M. Wt: 204.22 g/mol
InChI Key: ZXUZSPAMPJMYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (benzylidenehydrazinylidene)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an ethyl group, a benzylidenehydrazinylidene moiety, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (benzylidenehydrazinylidene)acetate typically involves the reaction of ethyl acetate with benzylidenehydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of microreactors has also been explored to enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of ethyl (benzylidenehydrazinylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The exact molecular pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

572907-02-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-(benzylidenehydrazinylidene)acetate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-13-12-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

ZXUZSPAMPJMYSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=NN=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.